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Compound of Interest

Compound Name: 2-Methyl-6-phenoxyaniline
CAS No.: 60287-70-9
Cat. No.: B3022912

Get Quote

\ J

CAS: 60287-70-9 | Formula:
| MW: 199.25 g/mol [1][2][3][4]

Executive Summary & Structural Logic

2-Methyl-6-phenoxyaniline represents a "privileged scaffold" in medicinal chemistry,
particularly in the design of Btk (Bruton's tyrosine kinase) inhibitors and other
immunomodulatory drugs.[1][2] Its structural uniqueness lies in the ortho, ortho-disubstitution
pattern flanking the primary amine.[1][2]

» Steric Environment: The C2-methyl and C6-phenoxy groups create a sterically congested
environment around the amine (

).[1][2] This impacts nucleophilicity, often requiring forcing conditions or specific catalysts
(e.g., Buchwald-Hartwig Pd-catalysis) for subsequent coupling reactions.[1][2]

o Electronic Effects: The phenoxy group acts as an electron-donating group (EDG) by
resonance but electron-withdrawing by induction.[1][2][3] The methyl group is a weak EDG.
[1][2] This combination makes the aniline ring electron-rich, susceptible to oxidation if not
stored properly.[1][2]
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Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for this molecule. Due to
the specific substitution pattern, resolution of the aromatic region requires high-field NMR (=400
MHZz).[2]

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Preferred for amine resolution) or

[1][2]
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Analyst Note: The chemical shift of the amine protons is highly diagnostic. In

, it may appear sharper and further upfield (3.5-4.0 ppm) compared to DMSO-

[1][2]

B. Mass Spectrometry (MS)

lonization Mode: ESI+ (Electrospray lonization, Positive Mode)[1][2]
e Parent lon (
): Observed at m/z 200.25.[1][2]
e Fragmentation Pattern (MS/MS):
o m/z 183: Loss of
(Common in anilines).[1][2]

o m/z 107: Cleavage of the ether bond (Phenoxy loss), generating the methyl-aniline radical
cation.
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o m/z 77: Phenyl cation (

) derived from the phenoxy group.[1][2]

C. Infrared Spectroscopy (FT-IR)
e 3350 - 3450 cm

: N-H stretching (Primary amine doublet).[1][2]

e 1220 -1240 cm

: C-O-C stretching (Asymmetric ether stretch, strong band).[1][2]

e 1600 & 1500 cm

: C=C Aromatic ring breathing modes.[1][2]

Analytical Workflow & Quality Control

To ensure the integrity of this intermediate during drug development, the following self-
validating workflow is recommended.

Flash Chromatography
(Silica Gel)

Quantitation HPLC-MS

(C18, Formic Acid)

1H NMR Validation
(Identity Check)

Batch Release
(Purity >98%)

1If >95%

Crude Sample Rapid Check . | TLC
(Reaction Mixture) =

(Hex/EtOAc 4:1)

Click to download full resolution via product page

Figure 1: Analytical decision matrix for the isolation and qualification of 2-methyl-6-
phenoxyaniline.

Protocol: Purity Determination via HPLCJ[2][3]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).[2]

e Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
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» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine absorption).[1][2]

Synthesis Context & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities in the spectra.[2] The
compound is typically synthesized via a copper-catalyzed Ullmann-type coupling.[1][2][3]

2-Methyl-6-haloaniline Phenol
(X=1,Br) (Ph-OH)

Cul / Ligand
Base (K3PO4)

110°C, DMSO

2-Methyl-6-phenoxyaniline

(Target)

.~ Trace . Trace
» 4
Impurity A: Impurity B:
Unreacted Halide Bis-phenoxy (Over-reaction)

Click to download full resolution via product page

Figure 2: Synthetic pathway highlights potential impurities detectable by MS (Impurity A) and
NMR (Impurity B).

Impurity Flags:

o Unreacted Halide: Look for isotopic patterns in MS (e.g., M/M+2 ratio for Bromine) if the

starting material was brominated.[2]
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» Oxidation: Anilines darken upon air exposure.[1][2] A broad "hump" in the baseline of the
NMR (5-8 ppm) often indicates polymerization or oxidation products (quinone imines).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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